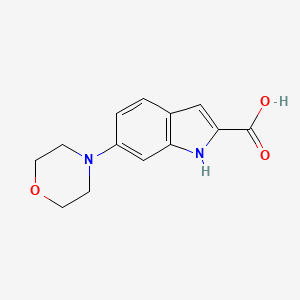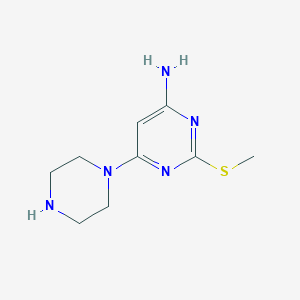
DL-Tryptophan-d5 (major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Tryptophan-d5 (major) is a deuterated form of DL-Tryptophan, an essential amino acid. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. The molecular formula of DL-Tryptophan-d5 is C11H7D5N2O2, and it has a molecular weight of 209.26 .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Tryptophan-d5 can be synthesized through the deuteration of DL-Tryptophan. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under specific reaction conditions. The exact synthetic routes and reaction conditions can vary, but typically involve the use of deuterated water (D2O) or deuterated acids .
Industrial Production Methods
Industrial production of DL-Tryptophan-d5 involves large-scale deuteration processes. These processes are optimized for high yield and purity. The production methods may include the use of bioreactors and specialized equipment to ensure the efficient incorporation of deuterium into the tryptophan molecule .
Chemical Reactions Analysis
Types of Reactions
DL-Tryptophan-d5 undergoes various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form various products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The hydrogen atoms in the indole ring can be substituted with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-acetic acid, while reduction can yield tryptamine derivatives .
Scientific Research Applications
DL-Tryptophan-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.
Biology: Employed in protein structure and function studies, particularly in NMR spectroscopy.
Medicine: Utilized in pharmacokinetic studies to track the metabolism of tryptophan and its derivatives.
Industry: Applied in the development of functional foods and dietary supplements .
Mechanism of Action
DL-Tryptophan-d5 exerts its effects through the same pathways as non-deuterated tryptophan. It is involved in the synthesis of serotonin, melatonin, and niacin. The deuterium labeling does not significantly alter the biological activity of the compound but allows for precise tracking in metabolic studies. The molecular targets include tryptophan hydroxylase, which converts tryptophan to 5-hydroxytryptophan, a precursor to serotonin .
Comparison with Similar Compounds
Similar Compounds
L-Tryptophan: The non-deuterated form of tryptophan.
D-Tryptophan: The D-stereoisomer of tryptophan, occasionally found in naturally produced peptides.
5-Hydroxytryptophan: A metabolite of tryptophan involved in serotonin synthesis .
Uniqueness
DL-Tryptophan-d5 is unique due to its deuterium labeling, which provides advantages in research applications. The stable isotope labeling allows for detailed metabolic studies and precise tracking of the compound in biological systems. This makes it a valuable tool in various fields of scientific research .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/i1D,2D,3D,4D,6D |
InChI Key |
QIVBCDIJIAJPQS-SNOLXCFTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(C(=O)O)N)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)
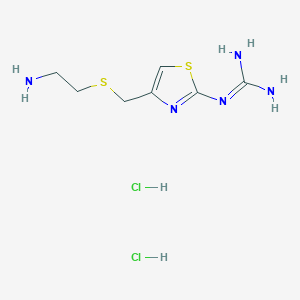
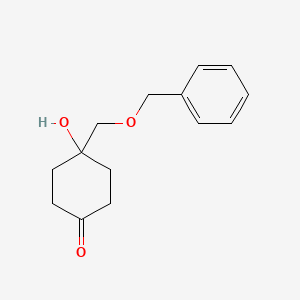
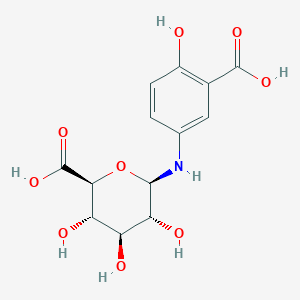
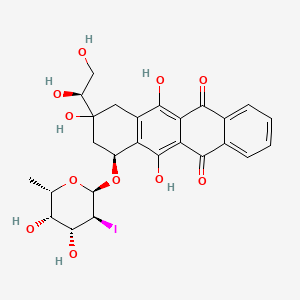
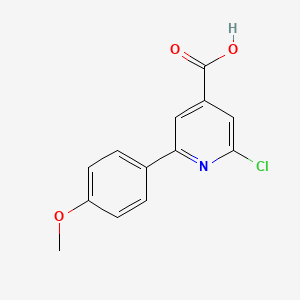

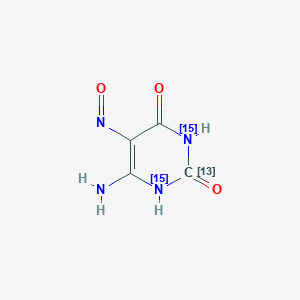

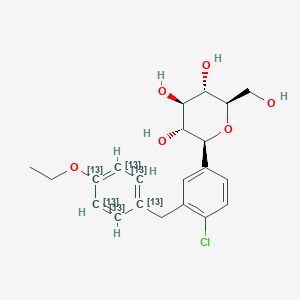
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)
